5-Fluoro-2-(3-methylphenyl)benzoic acid
Description
5-Fluoro-2-(3-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a 3-methylphenyl substituent at the ortho position relative to the carboxylic acid group and a fluorine atom at the para position. Benzoic acid derivatives are widely studied for applications in pharmaceuticals, biosensors, and organic synthesis due to their tunable electronic and steric properties .
Properties
IUPAC Name |
5-fluoro-2-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJLGZPTKNEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681174 | |
| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178051-11-0 | |
| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-fluoro-2-iodobenzoic acid can be coupled with 3-methylphenylboronic acid under the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-(3-carboxyphenyl)benzoic acid.
Reduction: 5-Fluoro-2-(3-methylphenyl)benzyl alcohol.
Substitution: 5-Amino-2-(3-methylphenyl)benzoic acid or 5-Thio-2-(3-methylphenyl)benzoic acid.
Scientific Research Applications
5-Fluoro-2-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the benzoic acid moiety can facilitate interactions with biological macromolecules. The exact pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence melting points, solubility, and reactivity. Key analogs include:
Key Observations :
- Substituent Position : Ortho-substituted derivatives (e.g., 3c, 7b) generally exhibit higher melting points than para-substituted analogs due to restricted molecular rotation and enhanced crystallinity .
- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl (CF₃) and fluoro substituents (e.g., 3b, 7b) increase acidity compared to methyl groups, altering solubility in polar solvents .
- Steric Effects : Bulky substituents like morpholine-sulfonyl () may reduce synthetic yields due to steric hindrance during coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
